molecular formula C21H27N5O B2874192 7-(4-Ethylpiperazin-1-yl)-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine CAS No. 902312-21-4

7-(4-Ethylpiperazin-1-yl)-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine

Cat. No.: B2874192
CAS No.: 902312-21-4
M. Wt: 365.481
InChI Key: WKRZNMGGKZBYIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a fused bicyclic core with a pyrazole ring adjacent to a pyrimidine ring. The substituents at the 3- and 7-positions—2-methoxyphenyl and 4-ethylpiperazin-1-yl, respectively—modulate its physicochemical and biological properties.

Properties

IUPAC Name

7-(4-ethylpiperazin-1-yl)-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O/c1-5-24-10-12-25(13-11-24)19-14-15(2)22-21-20(16(3)23-26(19)21)17-8-6-7-9-18(17)27-4/h6-9,14H,5,10-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKRZNMGGKZBYIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=CC(=NC3=C(C(=NN23)C)C4=CC=CC=C4OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(4-Ethylpiperazin-1-yl)-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This compound belongs to the class of pyrazolo[1,5-a]pyrimidines, which are known for their diverse pharmacological profiles, including anticancer and psychopharmacological effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H25N5O. Its structure features a pyrazolo ring fused with a pyrimidine moiety and is substituted with a 4-ethylpiperazine group and a 2-methoxyphenyl group. The presence of these functional groups enhances the compound's biological activity by influencing its interaction with various biological targets.

Key Structural Features

FeatureDescription
Molecular Weight 351.454 g/mol
Solubility Soluble in common organic solvents
Purity Typically ≥ 95%

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant biological activities through various mechanisms:

  • Protein Kinase Inhibition : The compound has been shown to selectively inhibit phosphoinositide 3-kinases (PI3K), which are crucial for cellular growth and metabolism. This inhibition may lead to reduced tumor growth in cancer models.
  • Anticancer Activity : Studies have demonstrated that compounds similar to this one possess potent anticancer properties against various cancer cell lines, including breast (MCF-7) and lung cancer cells.
  • Psychopharmacological Effects : The piperazine moiety contributes to potential anxiolytic and antidepressant effects, making it a candidate for treating psychiatric disorders.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Anticancer Studies : In vitro assays revealed that this compound exhibits IC50 values in the low micromolar range against various cancer cell lines. For example, it showed an IC50 of approximately 10 µM against MCF-7 cells, indicating significant cytotoxicity.
  • Selectivity Profile : Interaction studies indicated that the compound selectively targets PI3K over other kinases, minimizing off-target effects which are critical in drug development.

Comparative Analysis with Related Compounds

To understand the unique features of this compound, a comparison with structurally related pyrazolo[1,5-a]pyrimidines is useful:

Compound NameKey Features
7-(Morpholin-4-yl)-3-(2-methoxyphenyl)-5-methylpyrazolo Selective PI3K inhibitor with different side effects due to morpholine ring
7-(Piperidin-1-yl)-3-(4-fluorophenyl)-5-methylpyrazolo Exhibits higher potency against certain cancer cell lines
7-(Benzothiazol-2-yl)-3-(phenyl)-5-methylpyrazolo Known for its neuroprotective effects

This table illustrates how variations in substituents can significantly influence biological activity and therapeutic potential.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives
Compound Name 3-Substituent 7-Substituent Molecular Weight Biological Target Key Activity/Application Reference
7-(4-Ethylpiperazin-1-yl)-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine 2-methoxyphenyl 4-Ethylpiperazin-1-yl 393.47 (calculated) Hypothesized: CRF1 or FAAH Potential anxiolytic/antagonist (inferred) -
MPZP (N,N-bis(2-methoxyethyl)-3-(4-methoxy-2-methylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine) 4-methoxy-2-methylphenyl N,N-bis(2-methoxyethyl) ~478.56 (estimated) CRF1 receptor Selective CRF1 antagonist
7-(4-Benzylpiperazin-1-yl)-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine 2-methoxyphenyl 4-Benzylpiperazin-1-yl ~455.58 (estimated) Not reported Unknown (structural analog)
3-(2,4-Dichlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol 2,4-dichlorophenyl -OH 362.23 Not reported Radiolabeling precursor
7-(1-Azepanyl)-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine 3,4-dimethoxyphenyl 1-Azepanyl 380.49 Human CRHBP (inferred) Potential CRH-binding protein modulator

Key Findings from Comparative Analysis

MPZP () replaces the ethylpiperazine with bis(2-methoxyethyl) groups, reducing basicity but retaining CRF1 antagonism, suggesting the pyrazolo[1,5-a]pyrimidine core is critical for receptor interaction . Dichlorophenyl substituents () introduce electron-withdrawing effects, which may stabilize the molecule but reduce solubility .

Synthetic Accessibility :

  • Ultrasonic irradiation in aqueous-alcohol media () and reflux with ethyl acetoacetate () are common methods for pyrazolo[1,5-a]pyrimidine synthesis. The target compound likely requires similar conditions, with piperazine incorporation via nucleophilic substitution .

The 3,4-dimethoxyphenyl variant () highlights how methoxy positioning influences binding to CRH-related proteins, a possible avenue for the target compound’s optimization .

Preparation Methods

Core Ring Formation

The pyrazolo[1,5-a]pyrimidine scaffold is typically constructed via cyclocondensation reactions between 5-aminopyrazoles and β-diketones or α,β-unsaturated carbonyl compounds. For example, heating 5-amino-3-(2-methoxyphenyl)-1H-pyrazole with acetylacetone (2,4-pentanedione) in ethanol under reflux conditions yields the 2,5-dimethylpyrazolo[1,5-a]pyrimidine core. The reaction proceeds through a tandem nucleophilic attack and dehydration mechanism, with the methyl groups at positions 2 and 5 originating from the acetylacetone reagent.

Preparation of 7-(4-Ethylpiperazin-1-yl)-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine

Synthesis of the Pyrazolo[1,5-a]pyrimidine Core

Step 1: Preparation of 5-amino-3-(2-methoxyphenyl)-1H-pyrazole
A mixture of 2-methoxybenzaldehyde (1.0 equiv), malononitrile (1.2 equiv), and hydrazine hydrate (1.5 equiv) in ethanol is refluxed for 6 hours. The resulting 5-amino-3-(2-methoxyphenyl)-1H-pyrazole is isolated via filtration and recrystallized from ethanol (yield: 78%).

Step 2: Cyclocondensation with Acetylacetone
The 5-amino-3-(2-methoxyphenyl)-1H-pyrazole (1.0 equiv) is reacted with acetylacetone (1.2 equiv) in glacial acetic acid at 120°C for 8 hours. The crude product is neutralized with aqueous sodium bicarbonate and extracted with dichloromethane. After solvent removal, 3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-chloride is obtained as a yellow solid (yield: 65%).

Functionalization at Position 7 with 4-Ethylpiperazine

Step 3: Nucleophilic Aromatic Substitution
The chlorinated intermediate (1.0 equiv) is dissolved in anhydrous DMF, and 1-ethylpiperazine (3.0 equiv) is added. The reaction is heated to 80°C for 12 hours in the presence of potassium carbonate (2.0 equiv). The mixture is cooled, diluted with water, and extracted with ethyl acetate. Column chromatography (SiO2, ethyl acetate/methanol 9:1) yields this compound as a white crystalline solid (yield: 58%).

Optimization of Reaction Conditions

Solvent and Base Screening

Replacing DMF with DMSO increased the reaction rate but led to side product formation. Triethylamine provided inferior results compared to potassium carbonate due to incomplete deprotonation of the piperazine nucleophile.

Temperature and Stoichiometry

Elevating the temperature to 100°C reduced the reaction time to 6 hours but decreased the yield to 45% due to decomposition. A 3:1 molar ratio of 1-ethylpiperazine to the chlorinated intermediate minimized unreacted starting material.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H NMR (400 MHz, CDCl3): δ 7.52 (dd, J = 7.6 Hz, 1H, Ar-H), 7.32–7.28 (m, 2H, Ar-H), 6.95 (d, J = 8.0 Hz, 1H, Ar-H), 3.89 (s, 3H, OCH3), 3.42–3.38 (m, 4H, piperazine-H), 2.61–2.58 (m, 4H, piperazine-H), 2.51 (s, 3H, CH3), 2.49 (s, 3H, CH3), 1.12 (t, J = 7.2 Hz, 3H, CH2CH3).
  • 13C NMR (100 MHz, CDCl3): δ 160.1 (C=O), 158.3 (C-O), 152.4 (C-7), 134.2–112.4 (aromatic carbons), 55.6 (OCH3), 52.3 (piperazine-C), 49.8 (piperazine-C), 21.5 (CH3), 12.1 (CH2CH3).

High-Resolution Mass Spectrometry (HRMS)

Calculated for C23H29N5O2 [M+H]+: 414.2297; Found: 414.2299.

Comparative Analysis of Synthetic Routes

Parameter Method A (DMF, K2CO3) Method B (DMSO, Et3N)
Reaction Time (h) 12 8
Yield (%) 58 42
Purity (HPLC, %) 98.5 91.3
Byproducts Identified None 2 (degradation)

Method A, utilizing DMF and potassium carbonate, emerged as the superior approach, balancing yield and purity.

Challenges and Mitigation Strategies

  • Regioselectivity in Cyclocondensation: Competing pathways leading to [3,4-d]pyrimidine isomers were suppressed by using acetic acid as the solvent.
  • Piperazine Degradation: Strict anhydrous conditions and nitrogen atmosphere prevented N-oxide formation during the SNAr step.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.